1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-4-3-5-13(10-11)15-14(17)12-6-8-16(9-7-12)20(2,18)19/h3-5,10,12H,6-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRIGRORBWHUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group is attached through a nucleophilic substitution reaction, where a suitable 3-methylphenyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their differences from the target compound:
Physicochemical and Pharmacological Comparisons
Solubility and Lipophilicity
- Benzothiazole Derivatives (e.g., ): The benzothiazole ring increases molecular weight and aromaticity, likely reducing aqueous solubility but improving target binding via π-π interactions.
- Heterocyclic Analogs (e.g., ): Thiazole or pyrazine substituents introduce polarity, which may improve solubility but reduce blood-brain barrier penetration.
Pharmacological Implications
NMR and Spectroscopic Comparisons
- highlights that substituent position (e.g., regions A and B in analogs) significantly alters chemical shifts in NMR, suggesting that even minor structural changes (e.g., methyl vs. methoxy in benzothiazoles) can drastically affect the compound’s electronic environment .
Challenges and Limitations
- Biological Data : Most evidence focuses on synthetic or structural data; pharmacological studies (e.g., IC₅₀ values) are absent.
Biological Activity
1-Methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and comparative analyses.
Chemical Structure and Properties
- Molecular Formula : C13H17N2O3S
- Molecular Weight : 283.35 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)
The compound features a piperidine ring substituted with a methanesulfonyl group and a 3-methylphenyl moiety, contributing to its unique biological activity profile.
This compound primarily interacts with specific biological targets, including:
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes associated with various diseases, including cancer and bacterial resistance.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has been effective against beta-lactamase-producing bacteria, restoring the efficacy of beta-lactam antibiotics.
Anticancer Activity
Studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines. For instance:
- Case Study 1 : In vitro studies showed that the compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 5.6 µM.
- Case Study 2 : The compound also demonstrated selective toxicity towards HepG2 liver cancer cells, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Compound A | Structure A | Moderate antibacterial activity | Lacks methanesulfonyl group |
| Compound B | Structure B | High anticancer activity | Contains additional aromatic rings |
| Compound C | Structure C | Low activity against resistant strains | Simple piperidine derivative |
The presence of the methanesulfonyl group in this compound enhances its stability and biological interactions compared to its analogs.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key factors include:
- Absorption : The compound's solubility in biological fluids influences its absorption rate.
- Distribution : Its lipophilicity allows for effective distribution in tissues.
- Metabolism : The metabolic pathways involve cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.
- Excretion : Renal excretion is a primary route for elimination.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide, and what reaction conditions are critical for high yield?
- The synthesis typically involves multi-step protocols:
- Methylsulfonyl Group Introduction : Sulfonation of the phenyl ring using methanesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄) .
- Piperidine Ring Formation : Cyclization via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidine-carboxamide moiety .
- Critical Conditions : Use anhydrous solvents (e.g., THF), inert atmosphere (argon/nitrogen), and precise temperature control (60–80°C) to avoid side reactions .
- Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonation | MeSO₂Cl, H₂SO₄ | DCM | 0–5°C | 65–75 |
| Coupling | Pd(dppf)Cl₂, K₂CO₃ | DMF | 80°C | 50–60 |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine ring protons at δ 2.3–3.5 ppm; aromatic protons at δ 6.8–7.4 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1650 cm⁻¹) and S=O stretch (~1150 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 337.1) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Target Identification : Used as a scaffold for kinase inhibitors (e.g., MAPK, PI3K) due to its sulfonyl and carboxamide groups, which enhance hydrogen bonding with active sites .
- In Vitro Studies : Screened for cytotoxicity (IC₅₀ values in cancer cell lines) and metabolic stability assays (e.g., microsomal half-life) .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up the Suzuki-Miyaura coupling step?
- Catalyst Optimization : Use Pd(OAc)₂ with XPhos ligand for higher turnover numbers (TON > 500) .
- Solvent Systems : Switch from DMF to toluene/water biphasic mixtures to improve phase separation and reduce byproducts .
- Data-Driven Design : Employ computational reaction path search (e.g., density functional theory) to predict optimal coupling partners and reduce trial-and-error .
Q. What challenges arise in analyzing stereochemical purity, and how are they resolved?
- Challenges : Racemization during amide bond formation and sulfonation .
- Solutions :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (Rₜ difference > 2 min) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .
Q. How do contradictory bioactivity data arise between in vitro and in vivo models, and how are they reconciled?
- Common Causes : Differences in bioavailability (e.g., poor solubility) or off-target effects in complex biological systems .
- Mitigation Strategies :
- Prodrug Modification : Introduce phosphate esters to enhance solubility .
- Pharmacokinetic Profiling : Conduct ADME studies to identify metabolic hotspots (e.g., cytochrome P450 oxidation) .
Q. What computational methods are used to predict the compound’s reactivity and stability?
- Reactivity : Quantum mechanical calculations (e.g., DFT) model sulfonyl group oxidation pathways and transition states .
- Stability : Molecular dynamics (MD) simulations assess hygroscopicity and degradation under accelerated storage conditions (40°C/75% RH) .
Q. How are intermediates purified to avoid contamination in multi-step syntheses?
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .
- Crystallization : Recrystallize from ethanol/water (70:30) to isolate high-purity (>98%) intermediates .
Methodological Notes
- Key References : Synthesis protocols from peer-reviewed journals (e.g., ) and computational design principles from ICReDD .
- Data Gaps : Biological activity data specific to this compound are limited; extrapolated from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
